Maltose
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説明
. It is a reducing sugar and is less sweet than sucrose. Maltose is naturally found in germinating grains and is a product of starch hydrolysis .
準備方法
Synthetic Routes and Reaction Conditions: Maltose can be synthesized through the enzymatic hydrolysis of starch using the enzyme diastase . During this process, starch is broken down into this compound and other smaller glucose polymers. The reaction typically occurs under mild conditions, with the enzyme acting as a catalyst.
Industrial Production Methods: In industrial settings, this compound is produced by the controlled hydrolysis of starch using amylase enzymes . The process involves heating starch with a strong acid for several minutes, followed by enzymatic treatment to yield this compound. This method ensures high purity and efficiency in this compound production .
Types of Reactions:
Oxidation: this compound can be oxidized to form gluconic acid and other oxidation products.
Reduction: this compound can be reduced to form sorbitol, a sugar alcohol.
Common Reagents and Conditions:
Hydrolysis: Acid catalysts or the enzyme maltase.
Oxidation: Oxidizing agents such as nitric acid.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Glucose.
Oxidation: Gluconic acid.
Reduction: Sorbitol.
科学的研究の応用
Maltose has a wide range of applications in scientific research:
作用機序
Maltose exerts its effects primarily through its hydrolysis into glucose by the enzyme maltase . The glucose produced is then utilized by the body for energy or stored as glycogen in the liver . The molecular targets involved in this process include the enzymes amylase and maltase, which catalyze the breakdown of starch and this compound, respectively .
類似化合物との比較
Sucrose: Composed of glucose and fructose linked by an α(1→2) glycosidic bond.
Lactose: Composed of glucose and galactose linked by a β(1→4) glycosidic bond.
Trehalose: Composed of two glucose molecules linked by an α(1→1) glycosidic bond.
Uniqueness of Maltose: this compound is unique due to its specific α(1→4) glycosidic bond, which makes it a reducing sugar and allows it to participate in reactions that other disaccharides like sucrose cannot . Additionally, this compound’s role in the hydrolysis of starch and its presence in germinating grains highlight its importance in both natural and industrial processes .
生物活性
Maltose, a disaccharide composed of two glucose molecules, plays a significant role in various biological processes. This article explores its biological activity, focusing on its metabolism, transport mechanisms, and physiological effects in different organisms.
Structure and Properties of this compound
This compound (C12H22O11) is a reducing sugar formed during the hydrolysis of starch. It is soluble in water and has a sweet taste. Its structure consists of two glucose units linked by an α(1→4) glycosidic bond.
Metabolism of this compound
This compound is primarily metabolized by maltases, enzymes that hydrolyze this compound into glucose. This process is crucial for energy production in various organisms.
Maltase Enzymes
- Barley Maltase : In barley (Hordeumvulgare), maltase activity is attributed to the gene Agl97. This enzyme converts this compound produced during starch degradation into glucose, facilitating seedling growth during germination . Research indicates that multiple forms of maltase may arise from post-translational modifications, although Agl97 accounts for the majority of maltase activity in barley endosperm .
- Yeast Maltase : In yeast (Saccharomycescerevisiae), this compound metabolism involves several loci (MAL1-MAL6), with MALx2 encoding the maltase enzyme. High levels of this compound uptake can lead to cell death due to hypotonic stress conditions .
Transport Mechanisms
The transport of this compound across cellular membranes is facilitated by specific transport systems that involve proteins such as the this compound-binding protein (MBP).
Active Transport in Escherichia coli
In E.coli, the active transport of this compound requires five genes, including those encoding MBP and components of the MalFGK2 transporter system. The binding of this compound to MBP triggers conformational changes that allow for efficient transport across the cytoplasmic membrane . The mechanism follows an alternating access model, where substrate binding induces a transition between open and closed states, facilitating this compound translocation .
Physiological Effects
This compound exhibits various physiological effects depending on the organism and context.
- Energy Source : As a carbohydrate, this compound serves as an important energy source for organisms, particularly during fermentation processes in yeast and malting in barley.
- Impact on Glucose Levels : In humans and animals, this compound can influence blood glucose levels. It is broken down into glucose, which is then utilized for energy or stored as glycogen.
Case Studies
- Barley Germination : A study on barley showed that malting processes enhance the expression of Agl97, leading to increased maltase activity and subsequent glucose production necessary for seedling development .
- Yeast Fermentation : Research demonstrated that yeast strains with mutations in the MAL loci exhibited impaired growth on this compound as a sole carbon source, highlighting the importance of these genes in carbohydrate metabolism .
Tables Summarizing Key Findings
Organism | Key Enzyme(s) | Gene(s) Involved | Function |
---|---|---|---|
Barley | Maltase | Agl97 | Converts this compound to glucose during germination |
Escherichia coli | MalFGK2 | malE, malF | Active transport of this compound across membranes |
Saccharomyces cerevisiae | Maltase | MAL1-MAL6 | Hydrolyzes this compound; involved in fermentation |
特性
CAS番号 |
69-79-4 |
---|---|
分子式 |
C12H22O11 |
分子量 |
342.30 g/mol |
IUPAC名 |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4+,5+,6+,7-,8-,9-,10-,11-,12-/m1/s1 |
InChIキー |
GUBGYTABKSRVRQ-KEUNEUHJSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
異性体SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
沸点 |
Decomposes (NIOSH, 2024) decomposes Decomposes |
密度 |
1.27 to 1.61 (NIOSH, 2024) 1.27-1.61 |
melting_point |
102-103 °C |
Key on ui other cas no. |
14641-93-1 69-79-4 |
物理的記述 |
White odorless crystals; [Mallinckrodt Baker MSDS] |
溶解性 |
780.0 mg/mL |
同義語 |
Maltose |
蒸気圧 |
0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |
製品の起源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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